molecular formula C15H16N4O2 B2425320 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine CAS No. 923789-54-2

1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine

Cat. No.: B2425320
CAS No.: 923789-54-2
M. Wt: 284.319
InChI Key: QMOVZNAFGIAXEC-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine typically involves the reaction of 2-nitroaniline with 2-chloropyridine in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives, substituted piperazines, and various oxidized forms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine can be compared to other piperazine derivatives, such as:

    1-(2-Nitrophenyl)piperazine: Lacks the pyridinyl group, which may result in different biological activities and chemical reactivity.

    4-(Pyridin-2-yl)piperazine:

    1-(2-Aminophenyl)-4-(pyridin-2-yl)piperazine: The amino group instead of the nitro group may lead to different reactivity and biological effects. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-nitrophenyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-19(21)14-6-2-1-5-13(14)17-9-11-18(12-10-17)15-7-3-4-8-16-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOVZNAFGIAXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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